molecular formula C19H14O6 B12420306 Peniterphenyl A

Peniterphenyl A

Cat. No.: B12420306
M. Wt: 338.3 g/mol
InChI Key: FLAPMGRYQNUMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peniterphenyl A is a natural product derived from a deep-sea Penicillium species. It is a member of the p-terphenyl family and has shown significant antiviral activity, particularly against herpes simplex virus types 1 and 2 (HSV-1/2). This compound has garnered attention due to its unique mechanism of action and potential as a lead compound for antiviral drug development .

Preparation Methods

Peniterphenyl A is typically isolated from the fermentation broth of the deep-sea-derived Penicillium species SCSIO41030. The isolation process involves several steps, including solvent extraction, chromatographic separation, and purification using high-performance liquid chromatography (HPLC). The structure of this compound is confirmed using nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HRESIMS).

Chemical Reactions Analysis

Peniterphenyl A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones, which are compounds with significant biological activity.

    Reduction: Reduction of this compound can lead to the formation of hydroquinones.

    Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions are quinones, hydroquinones, and substituted derivatives .

Scientific Research Applications

Peniterphenyl A has several scientific research applications:

Mechanism of Action

Peniterphenyl A exerts its antiviral effects by directly interacting with the envelope glycoprotein D of HSV-1/2. This interaction interferes with the virus’s ability to adsorb and fuse with the host cell membrane, thereby blocking viral entry into the cells. This mechanism is distinct from that of nucleoside analogues like acyclovir, which inhibit viral DNA replication .

Comparison with Similar Compounds

Peniterphenyl A is unique among p-terphenyl derivatives due to its specific interaction with viral glycoprotein D. Similar compounds include:

This compound stands out due to its low cytotoxicity and high specificity for HSV-1/2, making it a promising candidate for further development as an antiviral agent.

Properties

Molecular Formula

C19H14O6

Molecular Weight

338.3 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-methoxydibenzofuran-1,7,8-triol

InChI

InChI=1S/C19H14O6/c1-24-19-11(9-2-4-10(20)5-3-9)7-16-17(18(19)23)12-6-13(21)14(22)8-15(12)25-16/h2-8,20-23H,1H3

InChI Key

FLAPMGRYQNUMDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3=CC=C(C=C3)O)OC4=CC(=C(C=C42)O)O)O

Origin of Product

United States

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